molecular formula C11H14O3 B2494813 (4-Propoxy-phenyl)-acetic acid CAS No. 26118-57-0

(4-Propoxy-phenyl)-acetic acid

Cat. No.: B2494813
CAS No.: 26118-57-0
M. Wt: 194.23
InChI Key: ULLCOWORODEDBK-UHFFFAOYSA-N
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Description

(4-Propoxy-phenyl)-acetic acid is an organic compound characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety

Scientific Research Applications

(4-Propoxy-phenyl)-acetic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Propoxy-phenyl)-acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromophenol.

    Etherification: 4-bromophenol is reacted with propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxy-bromobenzene.

    Grignard Reaction: The 4-propoxy-bromobenzene undergoes a Grignard reaction with magnesium in dry ether to form the corresponding Grignard reagent.

    Carboxylation: The Grignard reagent is then treated with carbon dioxide to yield this compound after acidic workup.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (4-Propoxy-phenyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The propoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: 4-Propoxy-benzaldehyde or 4-Propoxy-benzoic acid.

    Reduction: 4-Propoxy-phenylmethanol.

    Substitution: 4-Nitro-4-propoxy-phenyl-acetic acid or 4-Halo-4-propoxy-phenyl-acetic acid.

Comparison with Similar Compounds

    Phenylacetic acid: Lacks the propoxy group, resulting in different chemical properties and applications.

    (4-Methoxy-phenyl)-acetic acid: Contains a methoxy group instead of a propoxy group, leading to variations in reactivity and biological activity.

    (4-Ethoxy-phenyl)-acetic acid: Similar structure but with an ethoxy group, affecting its physical and chemical properties.

Uniqueness: (4-Propoxy-phenyl)-acetic acid is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

2-(4-propoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLCOWORODEDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10876470
Record name BENZENEACETIC ACID, 4-PROPOXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26118-57-0
Record name BENZENEACETIC ACID, 4-PROPOXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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